molecular formula C15H16N6O2S2 B2729131 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide CAS No. 887348-78-9

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Cat. No.: B2729131
CAS No.: 887348-78-9
M. Wt: 376.45
InChI Key: KWOMPFAVIBVTIJ-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thiazole Ring Formation: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates through a thioether linkage, followed by amidation to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the tetrazole and thiazole rings, which are known to interact with biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate, particularly for its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or photonic properties, leveraging the unique structural features of the tetrazole and thiazole rings.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
  • 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
  • 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide

Uniqueness

The unique combination of the ethoxyphenyl group with the tetrazole and thiazole rings in 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c1-3-23-12-6-4-11(5-7-12)21-15(18-19-20-21)25-10(2)13(22)17-14-16-8-9-24-14/h4-10H,3H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMPFAVIBVTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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